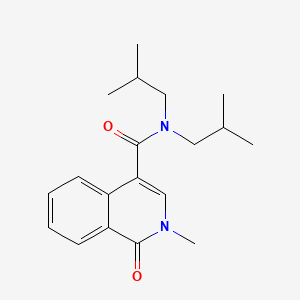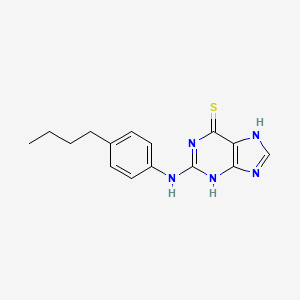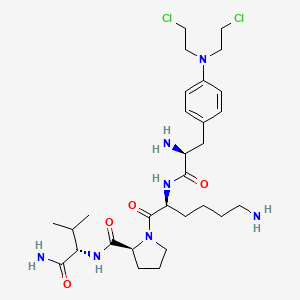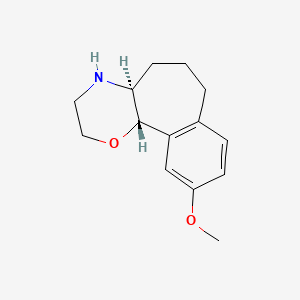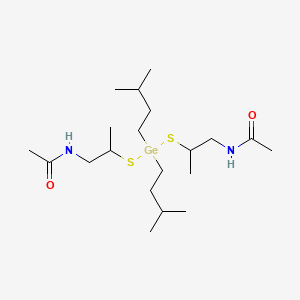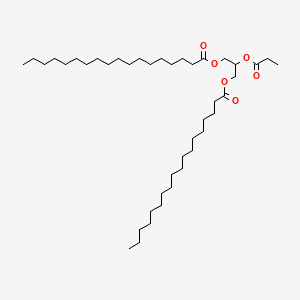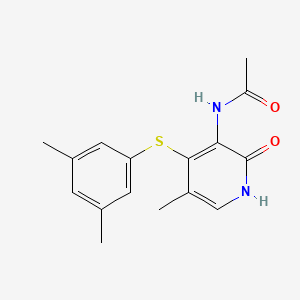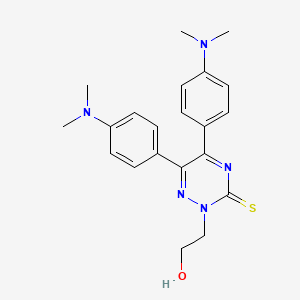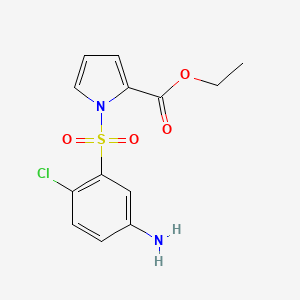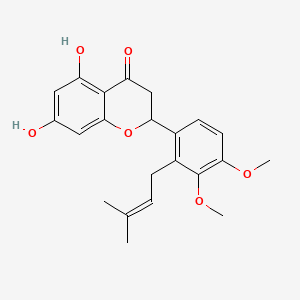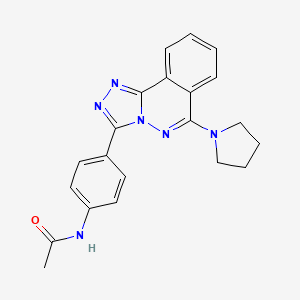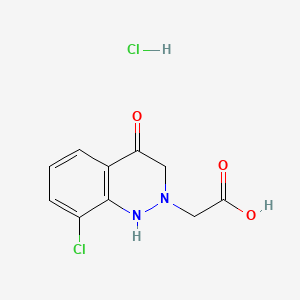
2(1H)-Cinnolineacetic acid, 3,4-dihydro-8-chloro-4-oxo-, monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2(1H)-Cinnolineacetic acid, 3,4-dihydro-8-chloro-4-oxo-, monohydrochloride is a synthetic organic compound that belongs to the cinnoline family. Cinnolines are heterocyclic aromatic organic compounds containing a benzene ring fused to a pyridazine ring. This particular compound is characterized by the presence of a chloro substituent and a monohydrochloride salt form, which can influence its solubility and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Cinnolineacetic acid, 3,4-dihydro-8-chloro-4-oxo-, monohydrochloride typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Cinnoline Core: This can be achieved through the cyclization of appropriate precursors, such as hydrazine derivatives and ortho-substituted benzenes.
Introduction of the Chloro Group: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride can introduce the chloro substituent.
Formation of the Acetic Acid Moiety: This can be done through carboxylation reactions or by introducing acetic acid derivatives.
Formation of the Monohydrochloride Salt: The final step involves the reaction with hydrochloric acid to form the monohydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反应分析
Types of Reactions
2(1H)-Cinnolineacetic acid, 3,4-dihydro-8-chloro-4-oxo-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide or primary amines in the presence of a base.
Major Products
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a variety of functional groups.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development, particularly if the compound exhibits biological activity.
Industry: Use as an intermediate in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.
作用机制
The mechanism of action for this compound would depend on its specific interactions with biological targets. Generally, it may interact with enzymes, receptors, or other proteins, influencing various biochemical pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
Similar Compounds
Cinnoline: The parent compound without additional substituents.
8-Chlorocinnoline: Similar structure but without the acetic acid moiety.
Cinnoline-4-oxo: Lacks the chloro substituent and acetic acid moiety.
Uniqueness
2(1H)-Cinnolineacetic acid, 3,4-dihydro-8-chloro-4-oxo-, monohydrochloride is unique due to the combination of its chloro substituent, acetic acid moiety, and monohydrochloride salt form. These features can influence its chemical reactivity, solubility, and potential biological activity, distinguishing it from other cinnoline derivatives.
属性
CAS 编号 |
158631-60-8 |
|---|---|
分子式 |
C10H10Cl2N2O3 |
分子量 |
277.10 g/mol |
IUPAC 名称 |
2-(8-chloro-4-oxo-1,3-dihydrocinnolin-2-yl)acetic acid;hydrochloride |
InChI |
InChI=1S/C10H9ClN2O3.ClH/c11-7-3-1-2-6-8(14)4-13(5-9(15)16)12-10(6)7;/h1-3,12H,4-5H2,(H,15,16);1H |
InChI 键 |
JZJSRBKUSRRVMP-UHFFFAOYSA-N |
规范 SMILES |
C1C(=O)C2=C(C(=CC=C2)Cl)NN1CC(=O)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


